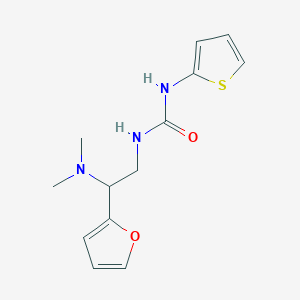

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

CAS No.: 1209608-90-1

Cat. No.: VC5014402

Molecular Formula: C13H17N3O2S

Molecular Weight: 279.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209608-90-1 |

|---|---|

| Molecular Formula | C13H17N3O2S |

| Molecular Weight | 279.36 |

| IUPAC Name | 1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C13H17N3O2S/c1-16(2)10(11-5-3-7-18-11)9-14-13(17)15-12-6-4-8-19-12/h3-8,10H,9H2,1-2H3,(H2,14,15,17) |

| Standard InChI Key | NRTUHNBTLLTUKW-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CO2 |

Introduction

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound with a molecular formula of C13H17N3O2S and a molecular weight of 279.36 g/mol . This compound incorporates a urea backbone with a dimethylamino group, a furan ring, and a thiophene moiety, which are significant for its potential biological activities.

Synthesis and Preparation

While specific synthesis methods for 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. These reactions typically involve the formation of the urea linkage through condensation reactions between appropriate amine and isocyanate derivatives.

Research Findings and Future Directions

Given the lack of direct research findings on 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea, further studies are necessary to elucidate its specific mechanisms of action and potential therapeutic applications. The compound's structural features suggest it could be a candidate for various pharmacological activities, warranting in-depth biochemical and pharmacological evaluations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume